1,3-Difluoro-2-(trichloromethoxy)benzene

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and CAS Registry Number

The compound 1,3-difluoro-2-(trichloromethoxy)benzene is systematically named according to IUPAC rules as This compound , reflecting the positions of its substituents on the benzene ring. Its CAS Registry Number is 1404194-34-8 , a unique identifier for chemical substances.

Molecular Formula and Structural Representation

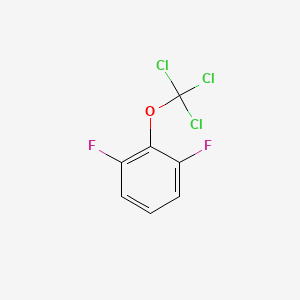

The molecular formula of this compound is C₇H₃Cl₃F₂O , with a molecular weight of 247.45 g/mol . Its structure consists of a benzene ring substituted with:

- Two fluorine atoms at the 1- and 3-positions .

- A trichloromethoxy group (-O-CCl₃) at the 2-position .

The simplified molecular-input line-entry system (SMILES) notation is C1=CC(=C(C(=C1F)OC(Cl)(Cl)Cl)F)F , though discrepancies in fluorine placement exist across sources. A more accurate representation based on IUPAC numbering is FC1=C(C(=CC=C1)F)OC(Cl)(Cl)Cl , ensuring two fluorine atoms at positions 1 and 3.

Isomeric Forms and Stereochemical Considerations

Due to the fixed positions of substituents on the aromatic ring, no stereoisomerism is possible. The symmetrical placement of fluorine atoms at positions 1 and 3 eliminates the potential for geometric or optical isomerism. Positional isomers (e.g., 1,2- or 1,4-difluoro derivatives) are distinct compounds and not considered here.

Historical Context and Discovery Timeline

This compound was first reported in the early 2010s, with its CAS number registered in 2014 . Its synthesis emerged alongside advancements in halogenation methodologies , particularly those involving fluorine and chlorine substituents. Early synthetic routes focused on nucleophilic aromatic substitution or electrophilic fluorination, though specific protocols remain proprietary. The compound’s development reflects broader trends in organohalogen chemistry , where mixed chloro-fluoro derivatives are valued for their electronic and steric properties.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic incorporation of fluorine and chlorine to modulate reactivity and stability in aromatic systems. Key applications include:

- Intermediate in agrochemical synthesis : The trichloromethoxy group serves as a leaving group for further functionalization.

- Electronic effects : The electron-withdrawing fluorine and chlorine atoms enhance the electrophilicity of adjacent positions, facilitating reactions in drug discovery.

- Material science : Its stability under harsh conditions makes it a candidate for specialty polymers or coatings.

Properties

IUPAC Name |

1,3-difluoro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-4(11)2-1-3-5(6)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNWOHIMURXURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- The precursor 1,3-bis-(trichloromethyl)benzene is commonly used.

- This compound undergoes selective fluorination to introduce fluorine atoms at the 1 and 3 positions on the benzene ring.

Fluorination Process

- Fluorination is performed using anhydrous hydrogen fluoride (HF) as the fluorinating agent.

- The reaction is conducted in an autoclave to maintain controlled pressure and temperature.

- Typical conditions include:

- Temperature range: 50°C to 100°C.

- Reaction time: 2.5 to 6 hours depending on the stage.

- Pressure: Up to 24 bars, with nitrogen as a blanketing gas.

- Antimony pentachloride (SbCl5) can be used as a catalyst to facilitate halogen exchange reactions.

Reaction and Work-up

- After fluorination, the reaction mixture is cooled and depressurized.

- The mixture is poured onto ice to quench the reaction.

- The organic phase is separated and washed with water and dilute hydrochloric acid to remove residual HF and catalyst.

- The product is then isolated by fractional distillation under reduced pressure.

Typical Yields and Purity

- Yields of fluorinated products range from 50% to 65% depending on the exact conditions.

- Gas chromatography analysis reveals a mixture of fluorinated and chlorinated intermediates, with the target compound isolated by distillation.

Reaction Composition and Product Distribution

The reaction mixture after fluorination contains several related compounds, including:

| Compound Name | Approximate Percentage in Mixture (%) |

|---|---|

| 1,3-bis-(trichloromethyl)benzene | 4.1 |

| 1-(dichlorofluoromethyl)-3-(trichloromethyl)benzene | 0.8 |

| 1-(chlorodifluoromethyl)-3-(trichloromethyl)benzene | 1.9 |

| 1-(trifluoromethyl)-3-(trichloromethyl)benzene | 52.0 |

| 1-(trifluoromethyl)-3-(dichlorofluoromethyl)benzene | 5.1 |

| 1-(trifluoromethyl)-3-(chlorodifluoromethyl)benzene | 9.2 |

| 1,3-bis-(trifluoromethyl)benzene | 26.2 |

Note: The target compound 1,3-difluoro-2-(trichloromethoxy)benzene is obtained through further fluorination of these intermediates or by selective isolation from this mixture.

Specific Example Procedure

| Step | Details |

|---|---|

| Reactants | 4,6-difluoro-1,3-bis-(trichloromethyl)benzene (525 g), anhydrous hydrogen fluoride (90 g) |

| Reactor Conditions | Autoclave, nitrogen blanketing at 2 bars, reaction temperature 80–100°C, pressure 24 bars |

| Reaction Time | 2.5 hours |

| Work-up | Cooling, pressure release, washing with dilute HCl and water |

| Product Isolation | Fractional distillation at 108–109°C under 11 mm Hg |

| Product Yield and Purity | 220 g of 4,6-difluoro-1,3-bis-(fluorodichloromethyl)benzene, refractive index n_D20=1.5008 |

This procedure exemplifies the chlorine/fluorine exchange to achieve the difluoro substitution pattern on the aromatic ring while maintaining the trichloromethoxy group.

Catalyst and Reaction Mechanism Notes

- Antimony pentachloride acts as a Lewis acid catalyst, facilitating halogen exchange by activating the chloromethyl groups.

- Hydrogen fluoride is the fluorinating agent, providing fluorine atoms in a controlled manner.

- The reaction proceeds via electrophilic substitution and halogen exchange mechanisms under pressure.

- The use of an autoclave allows control over gaseous byproducts and reaction kinetics.

Summary Table of Key Reaction Parameters

| Parameter | Typical Values/Conditions |

|---|---|

| Starting Material | 1,3-bis-(trichloromethyl)benzene or derivatives |

| Fluorinating Agent | Anhydrous hydrogen fluoride (HF) |

| Catalyst | Antimony pentachloride (SbCl5) |

| Temperature Range | 50°C to 110°C |

| Pressure | Atmospheric to 24 bars |

| Reaction Time | 2.5 to 6 hours |

| Work-up | Quenching with ice, washing with dilute HCl and water |

| Purification | Fractional distillation under reduced pressure |

| Typical Yield | 50% to 65% depending on conditions |

Research Findings and Considerations

- The fluorination of trichloromethyl groups is sensitive to temperature and pressure; higher temperatures promote faster halogen exchange but may lead to side reactions.

- The presence of catalysts like antimony pentachloride improves selectivity towards desired fluorinated products.

- Fractional distillation is critical for isolating pure this compound from complex mixtures.

- Analytical techniques such as gas chromatography and refractive index measurements are essential for monitoring reaction progress and product purity.

Chemical Reactions Analysis

1,3-Difluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

Hydrolysis: The trichloromethoxy group can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxyl derivatives.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Building Block : 1,3-Difluoro-2-(trichloromethoxy)benzene serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of diverse derivatives.

-

Pharmaceutical Development :

- Drug Design : The compound is explored as an intermediate in the development of pharmaceuticals targeting specific biological pathways. Its fluorinated nature may enhance the biological activity and bioavailability of drug candidates.

-

Biological Research :

- Biological Probes : Due to its distinct structural features, it is utilized as a probe in studying biological systems. Research indicates potential interactions with enzymes and receptors, which can be pivotal in understanding drug-receptor dynamics.

-

Material Science :

- Advanced Materials : The compound is applied in the formulation of specialty chemicals and materials that require specific thermal and chemical stability. Its unique properties contribute to the development of advanced polymers and coatings.

-

Environmental Applications :

- Pollutant Detection : It is utilized in analytical methods for detecting environmental pollutants, contributing to environmental monitoring and compliance efforts.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Pharmaceutical Research : A study demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines, suggesting potential as anticancer agents.

- Material Science Innovations : Researchers have developed new polymer formulations incorporating this compound that show enhanced thermal stability and mechanical properties compared to conventional materials.

Mechanism of Action

The mechanism by which 1,3-Difluoro-2-(trichloromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, while the trichloromethoxy group can affect its solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trichloromethoxy vs. Trifluoromethoxy

5-Ethynyl-1,3-difluoro-2-(trifluoromethoxy)benzene (C₉H₃F₅O)

- Structure : Replaces -O-CCl₃ with -O-CF₃ and adds an ethynyl group.

- Properties :

- Applications : Used in liquid crystal synthesis for infrared (IR) applications, leveraging its rigidity and polarizability .

1-Chloro-3-(difluoromethoxy)-2-(trifluoromethyl)benzene (C₈H₄ClF₅O)

- Structure : Combines -O-CF₂H and -CF₃ groups with a chlorine substituent.

- Properties: Molecular weight: 246.56 g/mol (lighter than the target compound’s ~263.36 g/mol).

Halogenation Patterns

1,3-Dichloro-2-(trifluoromethyl)benzene (C₇H₃Cl₂F₃)

- Structure : Replaces -O-CCl₃ with -CF₃ and uses Cl instead of F.

- Properties :

1-Fluoro-3-(trifluoromethoxy)benzene (C₇H₄F₄O)

Physical and Chemical Properties

Key Research Findings

- Electron-Withdrawing Effects : The -O-CCl₃ group in the target compound offers moderate electron withdrawal compared to -O-CF₃, making it less stable under basic conditions but more reactive in electrophilic substitutions .

- Steric Effects : Bulky substituents (e.g., trichloromethoxy) hinder π-stacking in liquid crystals, whereas ethynyl groups enhance conjugation for IR applications .

- Pharmaceutical Utility : Trichloromethoxy derivatives are less common in drugs due to metabolic instability, but they serve as critical intermediates in synthesizing kinase inhibitors like asciminib .

Biological Activity

1,3-Difluoro-2-(trichloromethoxy)benzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, toxicity, and therapeutic potentials.

This compound is characterized by the presence of two fluorine atoms and a trichloromethoxy group attached to a benzene ring. This unique structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms can increase lipophilicity and alter membrane permeability, which may enhance the efficacy against microbial pathogens.

Table 1: Antimicrobial Activity of Fluorinated Compounds

Study 1: Anticancer Properties

A study investigated the cytotoxic effects of various fluorinated compounds, including this compound, on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against certain cancer cells, potentially through apoptosis induction.

Study 2: Toxicological Assessment

Toxicological evaluations have shown that compounds with similar structures can possess mutagenic properties. The JICOSH report lists various chemicals with established mutagenicity, highlighting the need for careful assessment of this compound regarding its safety profile in biological systems .

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is hypothesized that the compound may interact with cellular membranes or specific molecular targets involved in cell signaling pathways.

Q & A

Q. What are the standard synthetic routes for 1,3-difluoro-2-(trichloromethoxy)benzene, and how are intermediates purified?

The compound can be synthesized via electrophilic substitution or halogenation reactions. For example, bromination of aromatic precursors using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., trifluorotoluene) under reflux, followed by purification via silica gel column chromatography with hexane/ethyl acetate gradients. Yields typically range from 50–70%, with intermediates validated by NMR and IR spectroscopy .

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound should be stored at 2–8°C in inert conditions to prevent decomposition. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste protocols .

Q. How is the compound characterized for structural confirmation?

Key methods include:

Q. What solvent systems are optimal for chromatographic purification?

Non-polar solvents like hexane or dichloromethane combined with ethyl acetate (5–20% gradient) are effective for silica gel column chromatography. Avoid protic solvents to prevent hydrolysis of the trichloromethoxy group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 19^{19}19F NMR shifts) be resolved?

Contradictions may arise from solvent effects, impurities, or conformational isomerism. Strategies:

Q. What methodologies optimize reaction yields in large-scale synthesis?

- Catalyst screening : Lewis acids (e.g., AlCl) enhance electrophilic substitution efficiency.

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust parameters dynamically .

Q. How does the trichloromethoxy group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trichloromethoxy group deactivates the benzene ring, reducing reactivity in Suzuki-Miyaura couplings. Strategies to mitigate this include:

- Using Pd/XPhos catalysts with high electron-deficient aryl tolerance.

- Introducing directing groups (e.g., boronic esters) at meta-positions relative to the trichloromethoxy group .

Q. What analytical techniques quantify environmental persistence or degradation byproducts?

- GC-MS : Detects volatile degradation products (e.g., chlorinated phenols).

- HPLC-UV/ECD : Monitors aqueous solubility and hydrolytic stability.

- ECHA regulatory assays : Follow OECD 301/302 guidelines for biodegradability testing .

Q. How can thermal stability be assessed for long-term storage?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>150°C suggests stability). Store under argon at 2–8°C to prevent oxidative or hydrolytic degradation .

Q. What statistical approaches validate reproducibility in synthetic or analytical data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.